molecular formula C11H9NO4 B14756118 (3E)-3-[(3-nitrophenyl)methylidene]oxolan-2-one CAS No. 1705-45-9

(3E)-3-[(3-nitrophenyl)methylidene]oxolan-2-one

Katalognummer: B14756118
CAS-Nummer: 1705-45-9
Molekulargewicht: 219.19 g/mol
InChI-Schlüssel: UCUHWEXTZBUIPQ-RMKNXTFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3E)-3-[(3-nitrophenyl)methylidene]oxolan-2-one is a chemical compound characterized by the presence of a nitrophenyl group attached to an oxolanone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(3-nitrophenyl)methylidene]oxolan-2-one typically involves the condensation of 3-nitrobenzaldehyde with oxolan-2-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(3E)-3-[(3-nitrophenyl)methylidene]oxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Compounds with various functional groups replacing the nitro group.

Wissenschaftliche Forschungsanwendungen

(3E)-3-[(3-nitrophenyl)methylidene]oxolan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

Wirkmechanismus

The mechanism of action of (3E)-3-[(3-nitrophenyl)methylidene]oxolan-2-one involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3E)-3-[(4-nitrophenyl)methylidene]oxolan-2-one: Similar structure but with the nitro group in a different position.

    (3E)-3-[(3-aminophenyl)methylidene]oxolan-2-one: Similar structure but with an amino group instead of a nitro group.

Uniqueness

(3E)-3-[(3-nitrophenyl)methylidene]oxolan-2-one is unique due to the specific positioning of the nitro group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

1705-45-9

Molekularformel

C11H9NO4

Molekulargewicht

219.19 g/mol

IUPAC-Name

(3E)-3-[(3-nitrophenyl)methylidene]oxolan-2-one

InChI

InChI=1S/C11H9NO4/c13-11-9(4-5-16-11)6-8-2-1-3-10(7-8)12(14)15/h1-3,6-7H,4-5H2/b9-6+

InChI-Schlüssel

UCUHWEXTZBUIPQ-RMKNXTFCSA-N

Isomerische SMILES

C\1COC(=O)/C1=C/C2=CC(=CC=C2)[N+](=O)[O-]

Kanonische SMILES

C1COC(=O)C1=CC2=CC(=CC=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.